Bucladesine barium

Beschreibung

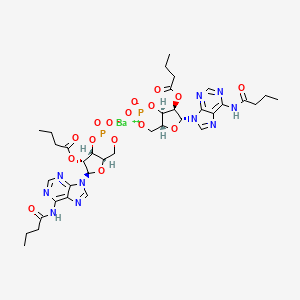

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate;barium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H24N5O8P.Ba/c2*1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h2*8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/q;;+2/p-2/t2*10-,14-,15-,18-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRJEVOMCAWIMW-NGVPHMJWSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46BaN10O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1074.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18837-96-2 | |

| Record name | Bucladesine barium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018837962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUCLADESINE BARIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZC4ZS8T1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Molecular and Cellular Mechanisms of Action of Bucladesine Barium

Modulation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Signaling Pathways

Bucladesine's primary influence is on the cAMP signaling pathway, a crucial second messenger system that transmits signals from the cell surface to intracellular targets. patsnap.compatsnap.com

Bucladesine (B1668021) is widely utilized in research as a cell-permeable analog of cAMP. wikipedia.orgpatsnap.commedchemexpress.com Natural cAMP is a hydrophilic molecule and cannot efficiently cross the lipophilic cell membrane. nih.gov Bucladesine overcomes this limitation due to its chemical structure; the addition of two butyrate (B1204436) groups makes the molecule more lipophilic, or lipid-soluble. nih.govontosight.ai This enhanced lipophilicity allows Bucladesine to readily penetrate cell membranes and enter the intracellular environment, where it can mimic the effects of endogenous cAMP. patsnap.comontosight.ai This property makes it an invaluable tool for experimentally activating cAMP-dependent pathways, bypassing the need for upstream stimulation of cell surface receptors and adenylate cyclase. patsnap.compatsnap.com

Once inside the cell, Bucladesine undergoes metabolic processing to exert its effects. patsnap.com The lipophilic butyrate groups that facilitate its entry are cleaved by intracellular esterase enzymes. patsnap.com This enzymatic hydrolysis releases the active moiety, which is primarily the core cAMP molecule. patsnap.compatsnap.com This process leads to a direct and rapid increase in the intracellular concentration of cAMP, effectively simulating the natural signaling cascade. patsnap.compatsnap.com The cleavage also releases butyric acid as a byproduct. ncats.io

Role as a Cell-Permeable cAMP Analog

Protein Kinase A (PKA) Dependent Activation

The elevation of intracellular cAMP levels initiated by Bucladesine directly engages Protein Kinase A (PKA), a primary effector of cAMP signaling. patsnap.compatsnap.com Bucladesine is considered a selective activator of cAMP-dependent PKA. medchemexpress.commedchemexpress.comsigmaaldrich.com

PKA exists as a holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits. patsnap.commerckmillipore.com In its inactive state, the regulatory subunits bind to and inhibit the catalytic subunits. patsnap.com When intracellular cAMP levels rise, as they do following the administration and processing of Bucladesine, cAMP molecules bind to the regulatory subunits. patsnap.comnih.gov This binding induces a conformational change in the regulatory subunits, causing them to release the now-active catalytic subunits. patsnap.commerckmillipore.com These freed catalytic subunits are then able to phosphorylate target proteins. patsnap.com

Table 1: Key Components in PKA Activation by Bucladesine

| Component | Role | Source(s) |

| Bucladesine | Cell-permeable cAMP analog; acts as a prodrug for cAMP. | patsnap.com, ontosight.ai, nih.gov |

| Intracellular Esterases | Enzymes that cleave butyrate groups from Bucladesine. | patsnap.com |

| Cyclic AMP (cAMP) | Active moiety released from Bucladesine; allosterically activates PKA. | patsnap.com, patsnap.com |

| PKA Regulatory Subunits | Bind cAMP, leading to a conformational change. | patsnap.com |

| PKA Catalytic Subunits | Dissociate from the regulatory subunits upon cAMP binding to become active kinases. | patsnap.com, merckmillipore.com |

The active PKA catalytic subunits execute their function by transferring a phosphate (B84403) group from ATP to specific serine or threonine residues on various downstream proteins. patsnap.commerckmillipore.com This phosphorylation acts as a molecular switch, altering the activity, localization, or stability of the target proteins. patsnap.com This cascade of phosphorylation events triggers a multitude of cellular responses, depending on the cell type and the specific proteins targeted. patsnap.compatsnap.com These responses can include changes in gene expression, cell growth, metabolism, and differentiation. patsnap.comontosight.aimedchemexpress.com A prominent example of a downstream target is the cAMP-responsive element-binding protein (CREB), a transcription factor that, upon phosphorylation by PKA, binds to specific DNA sequences to regulate the transcription of target genes. patsnap.com

Table 2: Examples of PKA-Mediated Downstream Events and Cellular Responses

| Downstream Target | Phosphorylation Effect | Resultant Cellular Response | Source(s) |

| CREB | Activation of transcriptional activity. | Modulation of gene expression, memory formation. | patsnap.com, medchemexpress.com |

| Metabolic Enzymes | Altered enzyme activity. | Changes in cellular metabolism, such as lipid metabolism. | patsnap.com, ontosight.ai |

| Ion Channels | Modified conductivity. | Changes in membrane potential and cellular excitability. | patsnap.com |

| Myofibroblasts | Inhibition of differentiation. | Reduction in extracellular matrix deposition. | cellsignal.com |

Direct Activation of PKA Catalytic Subunits

Influence on Phosphodiesterase (PDE) Activity

In addition to acting as a cAMP analog, Bucladesine also functions as an inhibitor of phosphodiesterase (PDE) enzymes. wikipedia.orgmedchemexpress.comncats.iotargetmol.com PDEs are a family of enzymes responsible for the degradation of cyclic nucleotides, including cAMP. nih.govscience.gov By breaking down cAMP into the inactive 5'-AMP, PDEs serve to terminate the cAMP signal.

Bucladesine's inhibitory effect on PDEs is a key aspect of its mechanism. ncats.iocellsignal.com By blocking the action of these enzymes, Bucladesine prevents the degradation of both the cAMP released from its own structure and the cAMP produced endogenously by the cell. patsnap.comnih.gov This leads to a more sustained and amplified elevation of intracellular cAMP levels than would be achieved by its role as a cAMP analog alone. patsnap.com This dual mechanism of action—supplying cAMP and preventing its breakdown—makes Bucladesine a potent modulator of the cAMP/PKA signaling pathway. medchemexpress.comnih.gov Research indicates that inhibitors of PDE4, in particular, can produce a depression of neural transmission, suggesting the complexity of PDE subtype involvement. nih.gov

Table 3: Research Findings on Bucladesine's Interaction with PDEs

| Finding | Experimental Context | Implication | Source(s) |

| Bucladesine acts as a PDE inhibitor. | General biochemical characterization. | Potentiates its own effect by preventing cAMP breakdown. | ncats.io, medchemexpress.com, targetmol.com |

| PDE inhibition by Bucladesine enhances its effects. | Studies on drug interactions. | Co-administration with other PDE inhibitors can lead to sustained PKA activation. | patsnap.com |

| Bucladesine is more resistant to hydrolysis by PDEs compared to cAMP. | Biochemical assays. | The dibutyryl modification provides stability against enzymatic degradation. | sigmaaldrich.com |

| Not cleaved by PDE but acts as an enzyme blocker. | Model of acute skin inflammation. | Highlights its function as a stabilized cAMP analog that also inhibits the enzymes that would degrade it. | nih.gov |

Interaction with Other Cyclic Nucleotide-Dependent Pathways

Bucladesine, a cell-permeable analog of cyclic adenosine monophosphate (cAMP), primarily exerts its effects by activating cAMP-dependent protein kinase (PKA) and mimicking endogenous cAMP. wikipedia.orgmedchemexpress.cominvivochem.com However, its molecular interactions extend beyond the PKA pathway, demonstrating significant cross-talk with other cyclic nucleotide-dependent signaling cascades. nih.gov Bucladesine is also known to be a phosphodiesterase (PDE) inhibitor, which contributes to its mechanism by preventing the degradation of cyclic nucleotides. wikipedia.orgcaymanchem.comncats.iomedchemexpress.com This inhibition can affect the levels of both cAMP and cyclic guanosine (B1672433) monophosphate (cGMP), leading to broader physiological responses. wikipedia.org

The signaling pathways of cAMP and cGMP are not entirely separate, and considerable interaction or "cross-talk" exists between them. nih.govmdpi.com Research indicates that cAMP, and by extension its mimetic bucladesine, can influence cellular processes through cGMP-dependent protein kinase (PKG). nih.gov This suggests a convergence of these two major signaling pathways. For example, in hamster mesenteric small arteries, studies have hypothesized that both cAMP and cGMP may act through a common protein kinase to induce vasodilation, highlighting the intricate relationship between these pathways. nih.gov

Further evidence of this interaction comes from studies on seizure activity, where the effects of bucladesine were shown to involve interplay with intracellular cAMP and cGMP signaling pathways and their respective dependent protein kinases. acs.org In guinea pig gastric myocytes, bucladesine (referred to as db-cAMP) was shown to prevent the inhibitory effects of the cGMP pathway on voltage-dependent barium currents. nih.gov

Beyond the cGMP pathway, bucladesine can influence other cAMP-responsive systems. One such pathway involves the Exchange proteins directly activated by cAMP (Epac). patsnap.comresearchgate.net These proteins function as alternative effectors for cAMP, mediating a variety of cellular processes, including cell adhesion and migration, independently of PKA. patsnap.com The ability of bucladesine to elevate intracellular cAMP levels means it can potentially activate both PKA and Epac pathways. patsnap.comresearchgate.net

The following table summarizes the key interaction points of bucladesine with other cyclic nucleotide-dependent pathways based on research findings.

| Interacting Pathway/Component | Observed Interaction with Bucladesine (or as a cAMP analog) | Research Context | Citations |

| cGMP-Dependent Protein Kinase (PKG) | cAMP (and its analogs) may act through PKG to induce cellular responses, suggesting a convergence point for the two pathways. | Vascular smooth muscle relaxation. nih.gov | nih.govresearchgate.net |

| Phosphodiesterases (PDEs) | Bucladesine acts as a PDE inhibitor, preventing the breakdown of cAMP and potentially cGMP, thus influencing the cross-regulation between the two pathways. wikipedia.orgmedchemexpress.comwikipedia.org | General mechanism of action; various cell types. wikipedia.orgmedchemexpress.comwikipedia.org | wikipedia.orgmedchemexpress.commedchemexpress.comwikipedia.org |

| cGMP Signaling Pathway | Bucladesine has been shown to interact with cGMP signaling pathways to affect seizure activity and prevent cGMP-induced inhibition of ion channels. acs.orgnih.gov | Neuronal activity; gastric smooth muscle cells. acs.orgnih.gov | acs.orgnih.gov |

| Exchange Protein Directly Activated by cAMP (Epac) | As a cAMP analog that raises intracellular cAMP levels, bucladesine can activate the Epac pathway, which is involved in processes like cell adhesion and migration. patsnap.com | General cellular processes. patsnap.comresearchgate.netgoogle.com | patsnap.comresearchgate.netgoogle.com |

| Guanylate Cyclase (GC) | In C6 glioma cells, bucladesine (as db-cAMP) induced differentiation, and the localization of guanylate cyclase (the enzyme that synthesizes cGMP) was altered, suggesting an indirect interaction. nih.gov | Glial cell differentiation. | nih.gov |

Iii. Pre Clinical Research Applications and Biological Investigations of Bucladesine Barium

Neurobiological System Research

Bucladesine (B1668021) has been observed to play a significant role in fundamental neuronal processes in laboratory settings. Its ability to mimic endogenous cAMP allows it to influence neurodevelopment, growth, and plasticity. medchemexpress.com Studies using cell cultures have demonstrated that bucladesine can instigate neurite outgrowth, a critical step in the formation of neural networks. wikipedia.orgncats.io Furthermore, research on neural stem/progenitor cells (NSPCs) has shown that bucladesine can promote their differentiation into neurons. researchgate.netnih.gov Specifically, sustained exposure to dibutyryl cyclic-AMP (dbcAMP), a form of bucladesine, led to a significant increase in the number of βIII-tubulin positive neurons derived from NSPCs in vitro. nih.gov This suggests a direct role in promoting a neuronal cell fate. researchgate.net

The cAMP/PKA signaling pathway, which bucladesine activates, is known to be a key player in the mechanisms underlying learning and memory, particularly in the hippocampus. medchemexpress.com This pathway is integral to the expression of long-term potentiation (LTP) and long-term depression (LTD), cellular models of memory formation. medchemexpress.com Pre-clinical studies in animal models have explored this connection. For instance, intrahippocampal infusion of bucladesine in the CA1 region of rats resulted in improved spatial memory in maze tasks. medchemexpress.com Specifically, bilateral infusion led to a significant reduction in escape latency and travel distance, indicating enhanced spatial memory retention through the activation of the cAMP/PKA pathway. medchemexpress.com Further research has shown that in mice with hippocampal injuries, treatment with dBcAMP led to significantly improved memory retention in passive avoidance tests. frontiersin.org

In the context of brain injury, particularly in the hippocampus, bucladesine has shown potential in promoting recovery. Studies on mice with kainic acid-induced hippocampal injury revealed that treatment with dBcAMP not only protected hippocampal neurons from degeneration but also enhanced hippocampal neurogenesis. frontiersin.org This was evidenced by a significant increase in the number of doublecortin-positive neurons, a marker for newly formed neurons, in the dentate gyrus of the hippocampus in the treated group compared to the control group. frontiersin.org This enhanced neurogenesis was accompanied by improved learning and memory functions, suggesting a link between the regenerative effects of bucladesine and functional recovery. frontiersin.org The neuroprotective role of dBcAMP is thought to be partly mediated by its effect on astrocytes, which are crucial for regulating neurogenesis and maintaining neuronal homeostasis. frontiersin.org

Bucladesine has been shown to influence the cells responsible for myelination in the central nervous system. In vitro studies have demonstrated that bucladesine can induce the differentiation of oligodendrocyte precursor cells, the cells that mature into myelin-producing oligodendrocytes. harvard.edunih.govnih.gov A 24-hour exposure to dbcAMP was found to trigger a wave of oligodendrocyte differentiation. nih.gov This effect appears to be independent of its impact on progenitor cell proliferation, suggesting a specific role in promoting the maturation of these cells. nih.gov In a mouse model of cuprizone-induced demyelination, bucladesine demonstrated a protective effect on myelin formation, suggesting its potential in preventing demyelination and exerting anti-inflammatory and anti-apoptotic effects. targetmol.com

The influence of bucladesine on neuronal excitability has been investigated in the context of seizure models. Research on pentylenetetrazol-induced seizures in mice showed that bucladesine reduced the seizure latency and threshold. wikipedia.orgncats.io This suggests a potential pro-convulsant effect in this particular experimental model. The study also found that combining bucladesine with pentoxifylline (B538998) had an additive effect on seizure latency and threshold. ncats.io The effects of bucladesine on neuronal excitability are complex and likely involve its interaction with various ion channels and protein kinases that are regulated by cAMP. ncats.io

Bucladesine has been found to modulate the function of calcium channels in glial cells, specifically astrocytes. In cultured rat astrocytes, bucladesine, along with other agents that increase cAMP levels, was observed to induce or enhance slow, barium-dependent action potentials. nih.gov Voltage-clamp experiments confirmed that these action potentials were mediated by a voltage-activated, barium-dependent inward current, which was enhanced by dbcAMP. nih.gov This current was carried through channels resembling L-type calcium channels. nih.gov The modulation of calcium channel function in glial cells by bucladesine could have significant functional implications for glial cell signaling and their interaction with neurons. nih.gov

Interactive Data Table: Summary of Pre-clinical Findings for Bucladesine Barium in Neurobiological Research

| Research Area | Model System | Key Findings | Reference(s) |

| Neurodevelopment | In vitro (Neural Stem/Progenitor Cells) | Promotes neuronal differentiation. | researchgate.netnih.gov |

| Neuronal Growth | In vitro (Cell Cultures) | Induces neurite outgrowth. | wikipedia.orgncats.io |

| Learning & Memory | Animal Models (Rats, Mice) | Improves spatial memory and memory retention. | medchemexpress.comfrontiersin.org |

| Hippocampal Injury | Animal Models (Mice) | Enhances neurogenesis and functional recovery. | frontiersin.org |

| Myelination | In vitro (Oligodendrocyte Precursor Cells) | Induces oligodendrocyte differentiation. | harvard.edunih.govnih.gov |

| Demyelination | Animal Models (Mice) | Protects against demyelination. | targetmol.com |

| Seizure Activity | Animal Models (Mice) | Reduces seizure latency and threshold. | wikipedia.orgncats.io |

| Glial Cell Function | In vitro (Astrocyte Cultures) | Modulates calcium channel function. | nih.gov |

Impacts on Neuronal Excitability and Seizure Activity in Experimental Systems

Cellular Differentiation and Proliferation Studies

Bucladesine has been instrumental in studies exploring the mechanisms of cellular development, particularly in the context of the nervous system. Its ability to mimic endogenous cAMP allows researchers to probe the signaling cascades that govern cell fate decisions, differentiation, and proliferation. patsnap.comwikipedia.org

Research has demonstrated that bucladesine can induce glial cells to adopt an astrocytic phenotype. In studies using rat C6 glioma cells, treatment with dibutyryl cyclic AMP (dBcAMP), another name for bucladesine, resulted in decreased cell proliferation and a marked induction of cellular differentiation. nih.gov This differentiation was characterized by an increase in the number of cells positive for Glial Fibrillary Acidic Protein (GFAP), a key astrocyte marker. nih.govcellsignal.com The effect on GFAP-positive cells was observed to be enhanced with the administration of dBcAMP. nih.gov Furthermore, these changes were associated with increased activity of ecto-5'-nucleotidase, suggesting a link between this enzyme's activity and glial cell differentiation. nih.gov

Table 1: Effects of Bucladesine on Glial Cell Differentiation

| Cell Model | Observation | Key Markers | Reference |

| Rat Glial Cells | Inhibition of cell growth; change toward an astrocytic phenotype. | Glial Fibrillary Acidic Protein (GFAP) | cellsignal.com |

| Rat C6 Glioma Cells | Decreased cell proliferation; induced cell differentiation. | Increased GFAP-positive cells; increased ecto-5'-nucleotidase activity. | nih.gov |

Bucladesine has been shown to promote the differentiation of precursor cells into dopaminergic neurons. In cultures of pluripotent mouse embryonic stem cells, the inclusion of dibutyryl-cyclic AMP along with other neurotrophic and survival-promoting factors significantly boosted the mRNA levels of Nurr1 and Tyrosine Hydroxylase (TH), which are critical for dopamine (B1211576) neuron development. nih.gov This led to a quantifiable increase in the number of neurons positive for both TH and the dopamine transporter. nih.gov Similarly, studies on the human neuroblastoma cell line NB69 and fetal rat midbrain neurons showed that dbcAMP treatment increased catecholamine levels, TH activity, and the number of TH-immunoreactive neurons. nih.gov Notably, bucladesine was also able to reverse the inhibitory effects of retinoic acid on the differentiation of fetal midbrain dopamine neurons, restoring dopamine levels and the count of TH-positive cells to normal levels. nih.gov

The influence of bucladesine extends to the fundamental processes of cell proliferation and programmed cell death (apoptosis). In cellular models such as rat C6 glioma cells, treatment with bucladesine led to a decrease in cell proliferation and a reduced division rate. nih.govnih.gov In the context of neuronal differentiation, bucladesine has demonstrated anti-apoptotic effects. For instance, during the differentiation of dopaminergic neurons from embryonic stem cells, an upregulation of the anti-apoptotic gene bcl-2 was observed. nih.gov Further supporting its role in cell survival, research in a mouse model of demyelination showed that bucladesine administration significantly reduced the number of apoptotic cells. researchgate.net This effect was linked to a decrease in the levels of the pro-apoptotic proteins caspase-3 and Bax, alongside an increase in the anti-apoptotic protein Bcl-2. researchgate.net

Table 2: Bucladesine's Impact on Proliferation and Apoptosis

| Cellular Model/System | Effect on Proliferation | Effect on Apoptosis | Key Molecular Changes | Reference |

| Rat C6 Glioma Cells | Decreased | Not specified | - | nih.gov |

| Human Neuroblastoma NB69 | Decreased | Not specified | - | nih.gov |

| Mouse Embryonic Stem Cells | Not specified | Anti-apoptotic | Upregulation of bcl-2 gene | nih.gov |

| Cuprizone-Treated Mice | Not specified | Anti-apoptotic | Decreased Caspase-3, Bax; Increased Bcl-2 | researchgate.net |

Promotion of Dopaminergic Neuron Differentiation in vitro

Immunomodulatory and Anti-inflammatory Research

Bucladesine is recognized for its anti-inflammatory and immunomodulatory activities, primarily through the activation of the cAMP-PKA signaling pathway. patsnap.comtargetmol.com This pathway is known to regulate the functions of various immune cells and the production of inflammatory mediators.

In vivo studies have substantiated the anti-inflammatory potential of bucladesine. In a mouse model of cuprizone-induced demyelination, which involves significant inflammation, bucladesine treatment had a protective effect on myelin. targetmol.comresearchgate.net This was accompanied by a significant decrease in the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) and a reduction in the activation of Nuclear Factor-κB (NF-κB), a central regulator of inflammation. researchgate.net In a different model, bucladesine protected mice from TNF-α-induced liver injury. targetmol.com In vitro experiments on rat hepatocytes further showed that bucladesine could suppress the expression of inducible nitric oxide synthase (iNOS), another key inflammatory mediator, at both the mRNA and protein levels. cellsignal.com

Bucladesine modulates the expression of genes central to immune and inflammatory responses. Its anti-inflammatory effects are linked to its ability to inhibit the activation of the transcription factor NF-κB, which controls the expression of numerous pro-inflammatory genes. cellsignal.comresearchgate.net Studies have shown that bucladesine treatment can reduce NF-κB activation and suppress the expression of NF-κB target genes like iNOS. cellsignal.comresearchgate.net In a murine B cell line, while bucladesine alone did not trigger NF-κB activity, it was found to modify the level of NF-κB activation induced by Interleukin-1 alpha (IL-1α), indicating a modulatory role in this immune signaling pathway. nih.gov Furthermore, by influencing apoptosis-related genes such as Bax and Bcl-2, bucladesine can impact inflammatory processes where programmed cell death is a contributing factor. researchgate.net

Attenuation of Inflammatory Mediators in in vivo Acute Inflammation Models

Investigational Applications in Metabolic and Other Cellular Processes

Bucladesine, a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP), has been utilized in a variety of pre-clinical studies to investigate its role in fundamental cellular and metabolic pathways. cellsignal.jptargetmol.com As an activator of protein kinase A (PKA) and an inhibitor of phosphodiesterase (PDE), it serves as a valuable tool for researchers to probe the downstream effects of cAMP signaling. cellsignal.jptargetmol.comselleckchem.com

The brain relies almost exclusively on glucose for its energy to support neuronal survival, synaptic transmission, and information processing. frontiersin.org Investigational studies have utilized Bucladesine (also known as Dibutyryl-cAMP or dbcAMP) to explore the molecular regulation of glucose transport in neurons. Research has shown that dbcAMP can inhibit the uptake of glucose in neuronal cells. selleckchem.comselleck.co.jpsmallmolecules.com This effect is mediated through the activation of Protein Kinase A (PKA). selleckchem.comselleck.co.jpsmallmolecules.com

The process of neuronal glucose uptake is critical for functions like memory acquisition. frontiersin.org The brain employs two main pathways for glucose metabolism: direct neuronal glucose uptake and the astrocyte-neuron lactate (B86563) shuttle (ANLS). frontiersin.org Direct uptake into neurons is facilitated by specific glucose transporters (GLUTs), with GLUT3 being a primary transporter in neurons. frontiersin.org Experimental models exploring the mechanisms of fear memory have demonstrated that direct neuronal glucose uptake in the hippocampus is a key energy supply pathway during memory acquisition. frontiersin.org While studies directly linking this compound to these specific memory models are not detailed, its established role in inhibiting neuronal glucose uptake via PKA provides a basis for investigating the modulation of these energy-dependent cognitive processes.

| Experimental System | Compound | Observed Effect | Putative Mechanism |

| Neuronal Cell Cultures | Bucladesine (dbcAMP) | Inhibition of glucose uptake | PKA activation selleckchem.comselleck.co.jpsmallmolecules.com |

| PC12 Cells | Bucladesine sodium (1 mM) | Increased PKA activity targetmol.com | cAMP analog targetmol.com |

In vitro studies using isolated rat liver cells (hepatocytes) have examined the influence of Bucladesine on the synthesis of essential macromolecules like RNA and proteins. Research indicates that Bucladesine, along with glucagon (B607659) and cAMP, can significantly increase the phosphorylation of a specific protein in the small ribosomal subunit, known as S6. nih.gov This phosphorylation event, which saw an approximate three-fold increase, suggests a targeted regulatory role for cAMP-mediated pathways in ribosome function. nih.gov

| Experimental Model | Compound/Effector | Key Finding | Reference |

| Isolated Rat Liver Ribosomes | Bucladesine | ~3-fold increase in phosphorylation of ribosomal protein S6 | nih.gov |

| Isolated Rat Hepatocytes | Cyclic AMP | 23% inhibition of protein synthesis, linked to cell shrinkage | nih.gov |

The transition of fibroblasts into myofibroblasts is a critical event in tissue repair and a hallmark of fibrotic diseases. frontiersin.org Myofibroblasts are characterized by their expression of α-smooth muscle actin (α-SMA) and their extensive production of extracellular matrix (ECM) proteins like collagen. nih.gov Research has shown that the cAMP/PKA signaling pathway plays a significant role in regulating this differentiation process. nih.gov

In experimental models, Bucladesine (Dibutyryl-cAMP) has been shown to inhibit key aspects of this transition. In studies involving rat pulmonary fibroblasts, treatment with Dibutyryl-cAMP led to the inhibition of myofibroblast differentiation and a reduction in extracellular matrix deposition. cellsignal.jp This was associated with an increase in phosphorylated cAMP-response element-binding protein (p-CREB) through PKA signaling. cellsignal.jp Functionally, this intervention resulted in a reduced number and size of silicosis nodules in a relevant animal model. cellsignal.jp These findings highlight the potential of modulating the cAMP pathway to control the pathological activation of fibroblasts that underlies fibrotic conditions. cellsignal.jpnih.gov

| Cell/Tissue Model | Compound | Key Findings | Implication |

| Rat Pulmonary Fibroblasts | Dibutyryl-cAMP (Bucladesine) | Inhibited myofibroblast differentiation and ECM deposition; Increased p-CREB via PKA. | cellsignal.jp |

| Silicosis Animal Model | Dibutyryl-cAMP (Bucladesine) | Reduced number and size of silicosis nodules. | cellsignal.jp |

Iv. Synthetic and Structural Aspects in Bucladesine Barium Research

Chemical Modifications Enhancing Cell Permeability and Intracellular Action

The primary challenge with using cAMP in experimental settings is its poor ability to cross the lipophilic cell membrane. researchgate.net Bucladesine (B1668021) overcomes this limitation through specific chemical modifications to the parent cAMP molecule. ontosight.ai It is chemically defined as N6,2′-O-dibutyryladenosine 3′,5′-cyclic monophosphate, indicating the addition of two butyrate (B1204436) (butanoyl) groups. nih.gov

These butyryl groups are key to its enhanced function:

Increased Lipophilicity : The attachment of two four-carbon butyrate chains significantly increases the molecule's lipophilicity (fat-solubility) compared to the highly polar cAMP. researchgate.netontosight.ainih.gov This structural change allows bucladesine to more readily permeate the lipid bilayer of the cell membrane. ontosight.aidruglead.com

Prodrug Mechanism : Bucladesine functions as a cell-permeable prodrug. patsnap.com After crossing the cell membrane, intracellular esterase enzymes cleave the butyryl groups, releasing the active cAMP moiety within the cell. patsnap.com This intracellular conversion allows it to effectively raise cAMP levels at its site of action.

Phosphodiesterase Resistance : Besides improving cell entry, the butyryl modifications also render the molecule more resistant to degradation by phosphodiesterases (PDEs), the enzymes that normally break down cAMP. researchgate.netnih.govcaymanchem.com This results in a more sustained elevation of intracellular cAMP levels compared to the administration of unmodified cAMP. nih.gov

This combination of enhanced permeability and increased stability makes bucladesine a powerful tool for studying cAMP-mediated signaling pathways. caymanchem.combertin-bioreagent.com

Exploration of Structure-Activity Relationships for Functional Analogs

The biological effects of bucladesine are intrinsically linked to its chemical structure. Research into its functional analogs has provided significant insight into the structure-activity relationships (SAR) governing the activation of downstream targets like cAMP-dependent protein kinase (PKA) and the inhibition of phosphodiesterases (PDEs). nih.govmedchemexpress.com

Studies comparing various cAMP analogs have revealed that specific modifications at different positions on the adenosine (B11128) monophosphate scaffold can fine-tune their biological activity. For instance, the ability of different analogs to induce morphological changes in cultured cells correlates strongly with their capacity to activate PKA in vivo. nih.gov

| Compound | Key Structural Modification(s) | Primary Mechanism of Action | Reported Biological Effect |

|---|---|---|---|

| Bucladesine (N6,2'-O-dibutyryl cAMP) | Butyryl groups at N6 and 2'-O positions | Cell-permeable; PKA activator; PDE inhibitor nih.govmedchemexpress.com | Induces morphological changes in cells; activates PKA both directly and indirectly. nih.gov |

| N6-monobutyryl cyclic AMP | Single butyryl group at N6 position | Cell-permeable; PKA activator; PDE inhibitor nih.gov | Increases intracellular cAMP and activates PKA. nih.gov |

| 8-Bromo-cAMP | Bromine atom at the 8-position of the purine (B94841) ring | Cell-permeable; direct PKA activator researchgate.netnih.gov | Activates PKA without increasing overall intracellular cAMP levels. nih.gov |

| 8-benzylthio-cAMP | Benzylthio group at the 8-position | Cell-permeable; direct PKA activator nih.govnih.gov | Potent direct activator of PKA. nih.govnih.gov |

Methodologies for the Preparation and Characterization of Bucladesine Barium and Related Analogs for Research Purposes

The synthesis and characterization of this compound and related analogs for research require precise methodologies to ensure purity, stability, and structural integrity.

Preparation: Bucladesine can be prepared through both chemical and enzymatic synthesis routes. fengchengroup.com

Chemical Synthesis : A common method involves the reaction of adenosine or adenosine monophosphate (AMP) with a butyrylating agent like butyric anhydride (B1165640) or butyryl chloride in the presence of a base. fengchengroup.com Historical preparations have been documented since the 1960s. druglead.com

Enzymatic Synthesis : This route utilizes enzymes such as nucleotide phosphorylases or synthetases to catalyze the formation of the cyclic nucleotide from its precursors. fengchengroup.com

Following synthesis, the compound is purified and can be converted into various salt forms, including the sodium, calcium, or barium salt, to improve handling and stability. druglead.comfengchengroup.comselleckchem.com The barium salt of bucladesine has the CAS Registry Number 18837-96-2. druglead.commolbase.com

Characterization: Given that bucladesine is susceptible to hydrolysis in aqueous solutions, which can release butyric acid, proper formulation and characterization are crucial. nih.gov Non-aqueous formulations are sometimes developed for stability. nih.gov The identity and purity of this compound and its analogs are confirmed using a suite of analytical techniques:

Chromatography : High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of the compound.

Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the chemical structure, while UV-Vis spectroscopy can also be used for characterization. druglead.com

Impurity Profiling : The identification and control of impurities, which can arise during synthesis or degradation, are critical for ensuring the quality of the research compound. vulcanchem.comveeprho.com Structure Elucidation Reports (SER) are often provided for reference standards to detail the molecular identity. vulcanchem.comveeprho.com

| Property | Bucladesine | This compound |

|---|---|---|

| CAS Registry Number | 362-74-3 druglead.com | 18837-96-2 druglead.commolbase.com |

| Molecular Formula | C18H24N5O8P druglead.com | C36H46BaN10O16P2 druglead.commolbase.com |

| Molecular Weight | 469.39 g/mol druglead.com | 1074.08 g/mol druglead.commolbase.com |

| Appearance | White to almost white powder or crystal | Data not available |

| Storage | Typically stored at -20°C caymanchem.commade-in-china.com | Typically stored at -20°C |

V. Advanced Methodologies and Research Techniques Employed in Bucladesine Barium Studies

In Vitro Cellular and Tissue Culture Assay Systems

In vitro systems are fundamental to dissecting the molecular and cellular responses to bucladesine (B1668021). These controlled environments allow for precise manipulation and measurement of various cellular parameters.

Gene Expression Analysis Techniques (e.g., mRNA, Protein Quantification)

The effect of bucladesine on gene expression is a key area of research, with various techniques employed to quantify changes in messenger RNA (mRNA) and protein levels. danaher.com

mRNA Quantification: Techniques such as Northern blotting and reverse transcription-polymerase chain reaction (RT-PCR) are utilized to measure the abundance of specific mRNA transcripts. news-medical.net For instance, studies have shown that treatment of PC12 cells with bucladesine leads to an approximate four-fold increase in the mRNA levels for both choline (B1196258) acetyltransferase (ChAT) and the vesicular acetylcholine (B1216132) transporter (VAChT). invivochem.commedchemexpress.com Similarly, in cultured rat brain astrocytes, bucladesine has been shown to regulate the mRNA levels of dystrophin and its isoform Dp71. nih.gov More advanced methods like microarray analysis and RNA sequencing (RNA-seq) allow for a broader, transcriptome-wide view of the genetic changes induced by bucladesine. danaher.comthe-scientist.com

Protein Quantification: The quantification of total or specific protein levels is crucial to understanding the functional consequences of altered gene expression. Several methods are commonly used:

Colorimetric Assays: The Bicinchoninic acid (BCA) assay and the Bradford assay are widely used to determine total protein concentration in a sample. ptglab.comalliedacademies.orgabyntek.com The BCA assay relies on the reduction of copper ions by protein in an alkaline medium, which then chelate with BCA to produce a colored complex. ptglab.comthermofisher.com The Bradford assay uses the binding of Coomassie Brilliant Blue dye to proteins. alliedacademies.orgabyntek.com

Immunoblotting (Western Blotting): This technique is used to detect specific proteins. For example, immunoblot analysis has been used to show that bucladesine treatment of rat brain astrocytes leads to a marked increase in the amount of Dp71, a dystrophin isoform, while the levels of full-length dystrophin and utrophin decrease. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): This is a highly sensitive method for quantifying specific proteins, such as cytokines. ptglab.com

Table 1: Gene and Protein Expression Changes Induced by Bucladesine

| Cell Type | Gene/Protein | Method of Analysis | Observed Effect |

|---|---|---|---|

| PC12 cells | Choline acetyltransferase (ChAT) mRNA | Northern Blot/RT-PCR | ~4-fold increase invivochem.commedchemexpress.com |

| PC12 cells | Vesicular acetylcholine transporter (VAChT) mRNA | Northern Blot/RT-PCR | ~4-fold increase invivochem.commedchemexpress.com |

| Rat brain astrocytes | Dp71 mRNA | Northern Blot | Regulation of mRNA levels nih.gov |

| Rat brain astrocytes | Dystrophin mRNA | Northern Blot | Regulation of mRNA levels nih.gov |

| Rat brain astrocytes | Dp71 protein | Immunoblot | Marked increase nih.gov |

| Rat brain astrocytes | Dystrophin protein | Immunoblot | Decrease nih.gov |

| Rat brain astrocytes | Utrophin protein | Immunoblot | Decrease nih.gov |

| Rat hepatocytes | iNOS mRNA and protein | Not specified | Suppression cellsignal.com |

| Rat pulmonary fibroblasts | Phosphorylated CREB (p-CREB) | Not specified | Increase cellsignal.com |

Electrophysiological Approaches for Ion Channel Modulation

Electrophysiological techniques are essential for studying how bucladesine affects the function of ion channels, which are critical for neuronal excitability and signaling. The whole-cell patch-clamp technique is a primary tool in this area, allowing for the recording of ion currents through specific channel types. nih.gov

In studies of frog dorsal root ganglion (DRG) neurons, barium ions (Ba²⁺) are often used as the charge carrier through calcium channels, creating a measurable barium current (IBa). nih.gov This is because barium can pass through voltage-gated calcium channels more readily than calcium itself and does not induce the calcium-dependent inactivation of the channels. Research has demonstrated that bucladesine, by mimicking cAMP, can modulate the activity of both L-type and N-type calcium channels. nih.gov Specifically, the application of bucladesine did not show a stimulating effect on these channels, suggesting that direct phosphorylation is not the primary mechanism of ATP-induced potentiation in this system. nih.gov

Biochemical Assays for Enzyme Activity and Signaling Pathway Components

Biochemical assays are fundamental for measuring the activity of specific enzymes and quantifying the components of signaling pathways affected by bucladesine. databiotech.co.il Since bucladesine is a known activator of Protein Kinase A (PKA) and an inhibitor of phosphodiesterases (PDEs), these enzymes are often the focus of such assays. medchemexpress.comselleckchem.com

Enzyme activity is typically measured by monitoring the conversion of a substrate to a product. nih.gov For example, PKA activity can be assayed by measuring the transfer of a phosphate (B84403) group from ATP to a specific substrate peptide. The resulting phosphorylated product can be quantified using various methods, including radioactivity or fluorescence. In PC12 cells, bucladesine has been shown to increase PKA activity. invivochem.com

The analysis of signaling pathways often involves quantifying the levels of second messengers like cAMP or assessing the phosphorylation state of downstream proteins. patsnap.com For instance, bucladesine treatment leads to a direct increase in intracellular cAMP levels. patsnap.com This elevation in cAMP activates PKA, which in turn phosphorylates target proteins like the cAMP-response element-binding protein (CREB). cellsignal.compatsnap.com The study of these pathways can involve techniques like radioimmunoassays for cAMP and Western blotting with phospho-specific antibodies for proteins like CREB.

Table 2: Biochemical Assays in Bucladesine Research

| Assay Type | Target | Principle | Application in Bucladesine Studies |

|---|---|---|---|

| Enzyme Activity Assay | Protein Kinase A (PKA) | Measures the transfer of phosphate from ATP to a substrate. | Demonstrating increased PKA activity in PC12 cells following bucladesine treatment. invivochem.com |

| Enzyme Activity Assay | Phosphodiesterase (PDE) | Measures the hydrolysis of cAMP or cGMP. | Characterizing bucladesine as a PDE inhibitor. medchemexpress.comselleckchem.com |

| Second Messenger Quantification | Cyclic AMP (cAMP) | Radioimmunoassay or other binding assays. | Showing that bucladesine elevates intracellular cAMP levels. patsnap.com |

| Protein Phosphorylation Analysis | CREB | Western blot with phospho-specific antibodies. | Investigating the activation of the cAMP/PKA/CREB signaling pathway. cellsignal.compatsnap.com |

Morphological and Phenotypic Analyses in Cell Differentiation Studies

Bucladesine is known to induce differentiation in various cell types, and the resulting changes in cell morphology and phenotype are studied using a variety of techniques. nih.govnih.gov

Light microscopy and immunocytochemistry are primary tools for observing these changes. For example, in cultured rat brain astrocytes, treatment with bucladesine induces a morphological differentiation characterized by a change towards an astrocytic phenotype. nih.govcellsignal.com Immunocytochemical analysis of these differentiated astrocytes reveals a redistribution of dystrophin and its related proteins. nih.gov While Dp71 is found along the cell membrane of the differentiated cells, utrophin is mostly observed in the cytoplasmic area. nih.gov

In another example, retinoic acid induces differentiation in F9 embryonal carcinoma cells, and these differentiated cells become sensitive to cAMP compounds like bucladesine. nih.gov This suggests a role for the cAMP signaling pathway in the differentiated phenotype.

In Vivo Animal Model Paradigms

In vivo animal models are crucial for understanding the physiological and behavioral effects of bucladesine in a whole organism. researchgate.netnih.govnih.gov

Behavioral Neuroscience Methodologies

Behavioral neuroscience methodologies are employed to assess the effects of bucladesine on cognitive functions, particularly learning and memory. invivochem.comresearchgate.net Rodent models, such as rats and mice, are commonly used in these studies. nih.gov

One widely used paradigm is the maze task, which assesses spatial learning and memory. invivochem.com For instance, intrahippocampal infusion of bucladesine into the CA1 region of male Albino-Wistar rats has been shown to enhance spatial memory. invivochem.com The improvement in spatial memory is quantified by measuring parameters such as escape latency (the time it takes for the animal to find a hidden platform) and the total distance traveled. invivochem.commedchemexpress.com Studies have shown that rats treated with bucladesine exhibit a significant reduction in both escape latency and travel distance, indicating improved spatial memory retention. medchemexpress.com This effect is attributed to the activation of the cAMP/PKA pathway. invivochem.commedchemexpress.com

Histopathological and Molecular Analyses in Tissue Samples

In studies relevant to Bucladesine and its salts, histopathological and molecular analyses are crucial for understanding the compound's effects on tissue structure and cellular function. Histopathology allows for the microscopic examination of tissue architecture to identify changes such as inflammation, cell proliferation, or tissue regeneration. For instance, in models of skin inflammation, topical application of Bucladesine has been evaluated by observing the reduction in tissue edema and inflammatory cell infiltration in ear tissue samples. researchgate.net Similarly, in studies of nerve injury and regeneration, histological staining is employed to assess axonal growth and myelination in spinal cord tissue sections. nih.gov

Molecular analyses complement these structural observations by probing the underlying cellular mechanisms. These techniques quantify changes in the expression of specific genes and proteins that are modulated by Bucladesine's activity as a cyclic AMP (cAMP) analog. nih.govscience.gov Common molecular methods include:

Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the concentration of specific proteins, such as cytokines or growth factors, in tissue homogenates. google.com

Polymerase Chain Reaction (PCR): Particularly quantitative PCR (qPCR), is used to measure the expression levels of target genes, such as those involved in inflammatory pathways or cell differentiation. bvsalud.org

Western Blotting: Employed to detect and quantify specific proteins, like components of the cAMP/PKA signaling pathway, to confirm the molecular target engagement of Bucladesine. harvard.edu

Immunohistochemistry: This technique uses antibodies to visualize the localization and distribution of specific proteins within tissue sections, providing spatial context to molecular changes. nih.gov

When Barium is a component of the investigation, as in toxicological studies or analyses of tissues from models using barium salts, techniques like atomic emission spectroscopy or inductively coupled plasma (ICP) mass spectrometry may be used on ashed tissue samples to quantify the presence and distribution of the element.

Approaches for Investigating Pharmacological Effects in Complex Biological Systems

Investigating the pharmacological effects of Bucladesine barium requires methods that can probe its action in intricate biological environments like organ systems or whole organisms. Bucladesine, as a cell-permeable analog of cAMP, is known to activate protein kinase A (PKA) and inhibit phosphodiesterases (PDEs), influencing a multitude of cellular processes. harvard.edudrugfuture.com Barium ions, conversely, are known to act as blockers of certain potassium (K+) channels. nih.gov

A key approach involves studying the interplay between these two activities. Research on rabbit ciliary epithelium, for example, has directly investigated the pharmacological interaction between Bucladesine and Barium. nih.gov In this system, electrophysiological techniques measuring membrane potentials are used to assess cellular responses. It was observed that Barium, by blocking K+ channels, could inhibit the depolarization induced by beta-adrenergic agonists and cAMP analogs like Bucladesine. nih.gov This demonstrates that the K+ current is a necessary component for the cellular response to Bucladesine in this tissue, a finding only possible through studying the components in a complex, functional system. nih.gov

Other research approaches include:

Ex vivo organ baths: Isolated tissues, such as sections of ileum or aorta, are used to study the effects of Bucladesine on muscle contraction or relaxation, often in the presence of agents like barium chloride that can induce contractions. researchgate.netscience.gov

In vivo models: Animal models are used to study systemic effects. For instance, Bucladesine's impact on spatial memory has been assessed by intrahippocampal infusion in rats performing maze tasks. harvard.edu

Cell-based functional assays: Multi-well plate assays using various cell types can screen for a compound's activity profile across different biological endpoints, such as cell proliferation or biomarker secretion. google.com

These complex systems allow researchers to understand how the compound's primary mechanism of action translates into a physiological or pathophysiological outcome, considering the influence of other interacting biological pathways and components. drugfuture.comnih.gov

Analytical Techniques for Compound Identification and Purity Assessment in Research

The definitive identification and purity assessment of this compound are critical for ensuring the validity and reproducibility of research findings. This compound (1:1) salt is identified by its specific CAS Registry Number (18837-96-2) and molecular formula (C36H46BaN10O16P2). druglead.com A combination of analytical methods is employed to confirm this identity and quantify its purity.

A mass balance approach is often used, where the purity is calculated by subtracting the proportions of all identified impurities (e.g., water, residual solvents, related substances) from 100%. The following table summarizes the key analytical techniques used in this process.

| Analytical Technique | Purpose | Details |

| Liquid Chromatography (LC) | Separation and quantification of the main compound and structurally related organic impurities. | High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) detector is commonly used for non-volatile, thermolabile substances like Bucladesine. |

| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation of the compound and impurities. | Often coupled with LC (LC-MS) to provide mass information for each separated peak, confirming the identity of Bucladesine and characterizing unknown impurities. |

| Nuclear Magnetic Resonance (qNMR) | Quantitative analysis and structural confirmation. | Quantitative NMR can be used as a direct determination method to assign purity by comparing the integral of a signal from the analyte to that of a certified reference standard. |

| Inductively Coupled Plasma (ICP) | Elemental analysis for Barium content. | ICP-MS or ICP-Atomic Emission Spectroscopy (ICP-AES) is used to precisely quantify the amount of Barium in the salt, ensuring the correct stoichiometric ratio. |

| Karl Fischer Titration | Determination of water content. | A coulometric method is typically used to accurately measure the mass fraction of water in the material. |

| Thermogravimetric Analysis (TGA) | Measurement of non-volatile impurities and thermal stability. | TGA measures the change in mass of a sample as a function of temperature, which can indicate the presence of inorganic residues. |

These methods, when used in combination, provide a comprehensive characterization of the this compound research material, ensuring its identity, strength, and purity. cdhfinechemical.com

Computational and Systems Biology Approaches for Pathway Elucidation

Computational and systems biology provide powerful in silico frameworks for understanding the complex mechanisms of action of compounds like this compound. These approaches integrate experimental data into mathematical models to simulate and predict biological behavior, offering insights that may be difficult to obtain through laboratory experiments alone.

Computational Modeling is used to study interactions at the molecular level. For Bucladesine, docking studies can model its binding to the active sites of target proteins, such as phosphodiesterases (PDEs) or the regulatory subunits of PKA. nih.gov This helps in understanding the structural basis of its activity and selectivity. For the Barium component, computational models of ion channels can be used to simulate how the ion blocks the channel pore and affects ion flux, providing a dynamic view of its pharmacological action. bvsalud.org

Systems Biology takes a broader view, aiming to understand how Bucladesine's modulation of the cAMP pathway impacts entire cellular networks. This involves:

Pathway Analysis: High-throughput experimental data (e.g., from transcriptomics or proteomics) are mapped onto known signaling and metabolic pathways. This can reveal which downstream networks are most affected by the increase in cAMP levels induced by Bucladesine.

Network Inference: Algorithms are used to construct gene and protein interaction networks from large datasets, helping to identify novel connections and predict the systemic effects of modulating a key node like the cAMP pathway.

Quantitative Systems Pharmacology (QSP): This approach builds dynamic mathematical models that connect drug pharmacology with physiological processes. A QSP model could be used to simulate how Bucladesine's effects on ciliary epithelium cells translate to changes in intraocular pressure, integrating factors like ion channel activity (which can be modulated by Barium) and fluid dynamics. nih.gov

These computational and systems-level approaches are integral to modern pharmacology, enabling researchers to build a more holistic understanding of a compound's effects, from molecular interactions to systemic outcomes.

Vi. Theoretical Frameworks and Future Directions for Bucladesine Barium Research

Conceptual Models of cAMP/PKA Signaling Cascade Perturbation in Biological Systems

Bucladesine (B1668021), a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP), serves as a powerful tool for investigating the ubiquitous cAMP signaling pathway. patsnap.comwikipedia.org Its ability to mimic endogenous cAMP allows for the direct activation of downstream effectors, primarily protein kinase A (PKA), thereby bypassing the need for upstream receptor stimulation and adenylyl cyclase activity. patsnap.com This characteristic makes bucladesine invaluable for constructing conceptual models of how perturbations in the cAMP/PKA cascade influence a myriad of cellular processes.

The fundamental mechanism of bucladesine involves its entry into the cell, where it can be metabolized, leading to an increase in the intracellular concentration of cAMP-like activity. patsnap.com This elevation directly engages the regulatory subunits of PKA, causing a conformational change that liberates the catalytic subunits. patsnap.com These active catalytic subunits then phosphorylate a wide array of specific substrate proteins on serine and threonine residues, modulating their function and initiating a cascade of downstream events. patsnap.commedchemexpress.com These events can encompass changes in gene expression, regulation of metabolic enzyme activity, and alterations in ion channel conductance. patsnap.com

By artificially sustaining PKA activation, bucladesine allows researchers to model the consequences of prolonged or dysregulated cAMP signaling. This is particularly relevant in understanding pathological conditions where this pathway is implicated. For instance, in neurobiology, the cAMP/PKA pathway is a cornerstone of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory. medchemexpress.com The use of bucladesine in research models has demonstrated its capacity to enhance spatial memory retention, supporting the conceptual framework that activating the cAMP/PKA pathway can modulate cognitive functions. invivochem.commedchemexpress.com

Furthermore, bucladesine aids in elucidating the role of other cAMP-dependent signaling components. Beyond PKA, cAMP can directly activate Exchange Proteins Directly Activated by cAMP (EPACs), which are involved in processes like cell adhesion and migration. patsnap.com The use of bucladesine can help differentiate the contributions of PKA and EPAC to various cellular outcomes. Additionally, by activating PKA, bucladesine can influence gene expression through the phosphorylation of the cAMP-responsive element-binding protein (CREB), a transcription factor that plays a critical role in cellular proliferation, differentiation, and survival. patsnap.com

Comparative Analysis with Other Cyclic Nucleotide Analogs and Phosphodiesterase Modulators

Bucladesine's utility in research is best understood in comparison to other molecules that modulate cyclic nucleotide signaling. These include other cAMP analogs and inhibitors of phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation.

Comparison with other cAMP Analogs:

Other commonly used cAMP analogs include 8-Bromo-cAMP and dibutyryl-cAMP (which is chemically related to bucladesine). researchgate.net While all serve to elevate intracellular cAMP activity, they can exhibit different properties regarding cell permeability, resistance to hydrolysis by PDEs, and selectivity for PKA isozymes. researchgate.net For example, the butyryl groups on bucladesine enhance its lipophilicity, allowing it to cross cell membranes more readily than native cAMP. patsnap.comnih.gov Inside the cell, esterases cleave these groups, releasing the active cAMP moiety. patsnap.com This is a key advantage over administering cAMP directly, which has poor membrane permeability. wikipedia.org

Compared to 8-Bromo-cAMP, another widely used analog, bucladesine may have different potencies or effects depending on the biological system. For instance, one study found that bucladesine (as dB-cAMP) enhanced the diffusion of Lucifer Yellow between atrial muscle cells, suggesting an increase in junctional permeability, while 8-Br-cGMP had no such effect. nih.gov The choice between these analogs often depends on the specific research question and the cellular context being investigated.

Comparison with Phosphodiesterase (PDE) Modulators:

PDE inhibitors, such as IBMX (3-isobutyl-1-methylxanthine), rolipram, and pentoxifylline (B538998), represent an alternative approach to increasing intracellular cAMP levels. medchemexpress.combvsalud.org Instead of mimicking cAMP, they prevent its breakdown. medchemexpress.com This leads to an accumulation of endogenous cAMP produced by adenylyl cyclase.

A key difference in the conceptual model is that the effect of PDE inhibitors is dependent on the basal or stimulated rate of cAMP synthesis, whereas bucladesine directly provides the activating signal. This can lead to different temporal and spatial dynamics of cAMP signaling. For example, combining bucladesine with a PDE inhibitor could potentially have synergistic effects. Research has explored such combinations, for instance, showing an additive effect of bucladesine and pentoxifylline on seizure latency and threshold in mice.

The following table provides a comparative overview of bucladesine and other modulators of cAMP signaling:

| Feature | Bucladesine (Dibutyryl-cAMP) | 8-Bromo-cAMP | Phosphodiesterase (PDE) Inhibitors (e.g., IBMX, Rolipram) |

| Mechanism of Action | Cell-permeable cAMP analog; directly activates PKA. patsnap.commedchemexpress.com | Cell-permeable cAMP analog; directly activates PKA. researchgate.net | Inhibit the degradation of endogenous cAMP. medchemexpress.com |

| Cell Permeability | High, due to lipophilic butyryl groups. patsnap.comnih.gov | Generally considered cell-permeable. researchgate.net | Varies depending on the specific inhibitor. |

| Dependence on Endogenous cAMP Synthesis | No. patsnap.com | No. | Yes. |

| Primary Effectors | PKA, EPACs. patsnap.com | PKA, EPACs. | Potentiates the effects of endogenous cAMP on PKA, EPACs. |

| Research Applications | Studying direct downstream effects of cAMP signaling, neuroplasticity, differentiation. medchemexpress.comstemcell.com | Investigating cAMP-dependent processes. researchgate.net | Studying the role of cAMP degradation in signaling, therapeutic potential for inflammatory diseases. researchgate.net |

Unexplored Biological Systems and Pathways for Bucladesine Barium Investigation

While bucladesine has been extensively studied in contexts like neuroscience and inflammation, numerous biological systems and pathways remain underexplored regarding its effects. medchemexpress.comresearchgate.net Future research could yield significant insights by applying this tool to novel areas.

One promising area is the investigation of bucladesine's role in modulating the tumor microenvironment. While some studies have touched upon its anti-glioblastoma effects, a deeper understanding of its impact on tumor cell metabolism, angiogenesis, and immune cell infiltration within the tumor microenvironment is warranted. researchgate.net For example, investigating the effects of sustained PKA activation by bucladesine on metabolic reprogramming in cancer cells, particularly in the context of aerobic glycolysis (the Warburg effect), could reveal new therapeutic vulnerabilities. researchgate.net

Another area of potential discovery lies in the field of regenerative medicine. The differentiation-inducing properties of bucladesine, observed in neuronal and other cell types, could be systematically explored in a wider range of stem and progenitor cells. stemcell.combiosynth.com Understanding how manipulating the cAMP/PKA pathway with bucladesine influences the differentiation of various lineages, such as cardiomyocytes, hepatocytes, or pancreatic beta cells, could have significant implications for tissue engineering and cell-based therapies.

Furthermore, the role of cAMP signaling in host-pathogen interactions is a complex and fertile ground for investigation. The application of bucladesine could help dissect how this pathway modulates the immune response to various bacterial, viral, and fungal pathogens. For instance, exploring its effects on phagocyte function, cytokine production profiles in response to specific pathogen-associated molecular patterns (PAMPs), and the establishment of immunological memory would be valuable.

Finally, the study of bucladesine in the context of less-common genetic disorders, particularly those linked to dysregulated cAMP signaling (channelopathies, for example), could provide mechanistic insights and potential therapeutic avenues.

Development of Novel Research Tools and Delivery Systems for Pre-clinical Studies

To fully harness the potential of bucladesine in pre-clinical research, the development of advanced research tools and delivery systems is crucial. researchgate.net Current applications often involve direct administration to cell cultures or systemic injections in animal models, which may not provide precise spatial and temporal control. patsnap.com

A significant future direction is the development of targeted delivery systems. Encapsulating bucladesine within nanoparticles, liposomes, or other nanocarriers could enable site-specific delivery to particular tissues or cell types. researchgate.net For instance, nanoparticles functionalized with antibodies or ligands that recognize specific cell surface receptors could deliver bucladesine directly to cancer cells, minimizing off-target effects. researchgate.net This is particularly relevant for translating the promising anti-cancer effects observed in vitro into more effective and safer in vivo models. researchgate.net

Another avenue for innovation is the creation of activatable bucladesine analogs. These could be molecules that are initially inert but can be "switched on" by a specific stimulus, such as light (photocaged compounds) or a particular enzyme present in the target tissue. This would allow for unprecedented temporal and spatial control over PKA activation in living organisms, enabling more precise dissection of cAMP signaling dynamics in complex biological processes.

The development of novel biosensors compatible with bucladesine research is also important. Genetically encoded fluorescent reporters for PKA activity (e.g., A-Kinase Activity Reporters, AKARs) can be used in conjunction with bucladesine to visualize the downstream consequences of its application in real-time within living cells and tissues. Refining these tools for in vivo imaging could provide dynamic information about where and when bucladesine is active in a whole-animal context.

Advancing Understanding of Mechanistic Specificity and Pleiotropic Effects in Research Models

A critical aspect of future bucladesine research is to move beyond its general role as a cAMP analog and delve deeper into its mechanistic specificity and the full spectrum of its pleiotropic (multifaceted) effects. While bucladesine is primarily known as a PKA activator, a more nuanced understanding of its interactions with other cellular components is needed. medchemexpress.com

One area of focus should be the detailed characterization of its interaction with different PKA isozymes. The relative affinity of bucladesine for PKA type I versus type II and how this might differ from endogenous cAMP could influence downstream signaling outcomes. Investigating whether bucladesine exhibits any bias towards PKA or EPAC activation in different cellular contexts is also crucial for interpreting experimental results accurately. patsnap.com

Furthermore, the metabolic breakdown products of bucladesine, namely butyrate (B1204436) and N6-monobutyryl cAMP, may have their own distinct biological effects. invivochem.comresearchgate.net Butyrate, for example, is a known histone deacetylase (HDAC) inhibitor, which can profoundly impact gene expression. Future studies should aim to deconvolve the effects of the parent compound from its metabolites. This could be achieved by using non-hydrolyzable analogs of bucladesine or by co-administering butyrate as a control.

The pleiotropic effects of bucladesine also warrant systematic investigation. While it has known effects on processes like inflammation, cell differentiation, and synaptic plasticity, a comprehensive "pleiotropy profile" is lacking. medchemexpress.comstemcell.comtargetmol.com High-throughput screening techniques, such as transcriptomics, proteomics, and metabolomics, could be employed to map the global cellular changes induced by bucladesine in various cell types and tissues. This would provide a more holistic understanding of its mechanism of action and could uncover previously unknown functions and off-target effects. For example, studies have shown it can influence the expression of numerous genes and proteins, including those involved in neurotransmission and cellular protection. medchemexpress.comtargetmol.com A systems-level approach will be essential for advancing our understanding of this important research compound.

Q & A

Q. What are the standard experimental protocols for characterizing the purity and stability of Bucladesine barium in preclinical studies?

Methodological Answer:

- Purity Analysis : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to quantify impurities and degradation products. Validate protocols against reference standards .

- Stability Testing : Conduct accelerated stability studies under varying pH, temperature, and humidity conditions. Monitor hydrolysis products (e.g., butyric acid) via gas chromatography (GC) to address odor-related challenges noted in aqueous formulations .

- Documentation : Maintain detailed lab notebooks with raw data, calibration curves, and statistical variance calculations to ensure reproducibility .

Q. How can researchers design in vitro assays to evaluate this compound’s efficacy in modulating cAMP-dependent pathways?

Methodological Answer:

- Cell-Based Assays : Use cAMP-specific ELISA kits or FRET-based biosensors in cell lines (e.g., HEK293) transfected with adenylate cyclase receptors. Normalize results to vehicle controls and account for baseline cAMP fluctuations .

- Dose-Response Curves : Test concentrations from 0.1 μM to 100 μM to identify EC50 values. Include dibutyryl-cAMP as a positive control to validate assay sensitivity .

- Data Interpretation : Apply nonlinear regression models (e.g., Hill equation) and report confidence intervals to ensure statistical robustness .

Advanced Research Questions

Q. How can conflicting data on this compound’s anti-inflammatory efficacy across different animal models be systematically analyzed?

Methodological Answer:

- Meta-Analysis Framework : Aggregate data from studies using models like arachidonic acid-induced ear edema (mice) and carrageenan-induced paw edema (rats). Adjust for variables such as formulation (water-free emulsions vs. aqueous solutions) and barium’s ion channel effects .

- Contradiction Resolution : Perform comparative pharmacokinetic studies to assess tissue-specific bioavailability. Use microdialysis to measure local drug concentrations in inflamed vs. non-inflamed tissues .

- Mechanistic Validation : Combine RNA-seq and phosphoproteomics to identify pathway-specific responses (e.g., NF-κB vs. CREB activation) that may explain model-dependent outcomes .

Q. What experimental strategies can elucidate the dual role of barium ions in Bucladesine’s pharmacological activity and toxicity?

Methodological Answer:

- Ion-Specific Effects : Use barium-free analogs (e.g., Bucladesine sodium) as comparators in cytotoxicity assays (MTT/LDH) to isolate contributions of barium to cell viability .

- Electrophysiological Studies : Patch-clamp recordings in cardiomyocytes or neurons to quantify barium’s blockade of potassium channels, which may confound cAMP-mediated effects .

- Chelation Approaches : Co-administer EDTA or other chelators in vivo to assess whether barium’s toxicity can be mitigated without compromising therapeutic efficacy .

Q. How can researchers optimize this compound formulations to enhance dermal penetration while minimizing hydrolysis-related instability?

Methodological Answer:

- Formulation Screening : Test lipid-based nanocarriers (e.g., solid lipid nanoparticles) or penetration enhancers (e.g., oleic acid) using Franz diffusion cells with ex vivo human skin .

- Stability Metrics : Monitor hydrolysis kinetics via NMR spectroscopy and correlate with permeation rates. Prioritize non-aqueous solvents (e.g., propylene glycol) to reduce butyric acid generation .

- In Silico Modeling : Apply molecular dynamics simulations to predict interactions between Bucladesine and formulation excipients, optimizing for both stability and bioavailability .

Methodological Guidance for Addressing Data Gaps

Q. What statistical approaches are recommended for reconciling variability in this compound’s wound-healing outcomes across studies?

- Multivariate Regression : Include covariates such as wound type (acute vs. chronic), patient comorbidities, and barium’s pro-angiogenic effects .

- Bayesian Hierarchical Models : Account for study heterogeneity by pooling data while preserving individual trial characteristics (e.g., sample size, dosing regimens) .

Q. How should researchers validate this compound’s mechanism of action when conflicting pathways are reported?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.